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Compound of Interest

Compound Name: 11,13-Dihydroivalin

Cat. No.: B186729 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available research specifically detailing the biological activities and

mechanisms of 11,13-Dihydroivalin is exceptionally scarce. This review synthesizes the

known chemical properties of 11,13-Dihydroivalin with comprehensive data from its parent

compound, Ivalin, and other structurally related sesquiterpene lactones to infer its potential

therapeutic profile and guide future research.

Introduction
Sesquiterpene lactones are a class of naturally occurring compounds, predominantly found in

plants of the Asteraceae family, known for their diverse and potent biological activities. A key

member of this class is Ivalin, a compound that has demonstrated significant anticancer

properties. 11,13-Dihydroivalin is a derivative of Ivalin, characterized by the saturation of the

α-methylene-γ-lactone group, a structural modification known to modulate the biological activity

of these compounds. This technical guide provides a detailed overview of the known chemical

information for 11,13-Dihydroivalin and extrapolates its potential biological activities and

mechanisms of action based on comprehensive studies of Ivalin and other related

sesquiterpene lactones.

Chemical Properties and Synthesis
11,13-Dihydroivalin is a sesquiterpene lactone with a defined chemical structure and

properties. While specific synthetic routes for this exact molecule are not widely published,
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general methods for the reduction of the exocyclic double bond in parent compounds like Ivalin

are well-established.

Table 1: Physicochemical Properties of 11,13-Dihydroivalin

Property Value Source

CAS Number 150150-61-1 [1][2][3]

Molecular Formula C₁₅H₂₂O₃ [1][2][3]

Molecular Weight 250.3 g/mol [1][3]

Appearance Powder Pharmaffiliates

The structural difference between Ivalin and 11,13-Dihydroivalin lies in the C11-C13 bond.

The reduction of the exocyclic double bond in Ivalin to a saturated bond in 11,13-Dihydroivalin
is a critical modification that may alter its reactivity and biological targets.

Figure 1: Structural relationship between Ivalin and 11,13-Dihydroivalin.

Potential Biological Activities (Inferred from
Analogues)
While direct studies on 11,13-Dihydroivalin are lacking, the activities of its parent compound,

Ivalin, and other dihydro-sesquiterpene lactones provide a strong basis for predicting its

therapeutic potential.

Anticancer Activity
Ivalin exhibits potent pro-apoptotic and cell cycle arrest activities in various cancer cell lines. It

is reasonable to hypothesize that 11,13-Dihydroivalin may retain some of this cytotoxic

potential.

Studies on human hepatocellular carcinoma (SMMC-7721) cells show that Ivalin induces

mitochondria-mediated apoptosis.[4][5] This process is associated with the activation of the NF-

κB pathway.[4][5] Key events include the disruption of the mitochondrial membrane potential,

release of cytochrome c, and activation of caspase-3.[6][7] Furthermore, Ivalin treatment leads
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to an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-

2.[4]

Table 2: Cytotoxic Activity of Ivalin

Cell Line Assay Metric Value Reference

P-338, KB-3, KB-

V1
Cytotoxicity ED₅₀ 0.14 - 1.8 µg/mL [7]

Anti-inflammatory Activity
Many sesquiterpene lactones are known to possess significant anti-inflammatory properties,

often through the inhibition of the NF-κB signaling pathway.[8][9][10] This pathway is a central

mediator of the immune response. For instance, the sesquiterpene lactone helenalin directly

alkylates the p65 subunit of NF-κB, preventing its DNA binding.[8] Others, like 7-

hydroxyfrullanolide, inhibit the phosphorylation of IKK-β, which prevents the translocation of

NF-κB into the nucleus.[9][11]

A structurally similar compound, 11β,13-dihydrolactucin, has demonstrated remarkable anti-

inflammatory activity in models of intestinal inflammation by preventing the activation of NF-κB

and MAPK p38 signaling pathways.[12] This compound also reduced the expression of pro-

inflammatory cytokines like IL-6 and TNF-α.[12] Given these findings, 11,13-Dihydroivalin is a

strong candidate for possessing anti-inflammatory effects through similar mechanisms.

Potential Mechanisms of Action
Based on the data from related compounds, two primary mechanisms of action can be

proposed for 11,13-Dihydroivalin: induction of apoptosis in cancer cells and inhibition of

inflammatory pathways.

Mitochondria-Mediated Apoptosis
The apoptotic pathway induced by Ivalin in SMMC-7721 liver cancer cells serves as a primary

model.[4][5] Ivalin treatment triggers a cascade of intracellular events beginning with the

generation of reactive oxygen species (ROS) and activation of NF-κB. This leads to a change

in the Bax/Bcl-2 ratio, favoring apoptosis. The subsequent loss of mitochondrial membrane
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potential causes the release of cytochrome c, which activates caspase-9 and the executioner

caspase-3, culminating in cell death.[4][6]

Ivalin / 11,13-Dihydroivalin
(Hypothesized)
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NF-κB Activation
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Figure 2: Hypothesized mitochondria-mediated apoptotic pathway induced by 11,13-
Dihydroivalin.

NF-κB-Mediated Anti-inflammatory Action
The anti-inflammatory action of sesquiterpene lactones is often centered on the inhibition of the

NF-κB transcription factor. An inflammatory stimulus, such as Lipopolysaccharide (LPS),

typically leads to the phosphorylation and degradation of IκB, the inhibitor of NF-κB. This frees

NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.

Sesquiterpene lactones can intervene at multiple points in this pathway.
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Figure 3: Potential anti-inflammatory mechanism via inhibition of the NF-κB pathway.

Key Experimental Protocols
To facilitate future research on 11,13-Dihydroivalin, this section provides detailed

methodologies for key assays based on standard protocols and those used in the study of its
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analogues.

Cell Viability and Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as

an indicator of cell viability, proliferation, and cytotoxicity.[13]

Cell Plating: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and

incubate for 24 hours to allow for cell attachment.

Compound Treatment: Treat the cells with various concentrations of 11,13-Dihydroivalin
(and appropriate vehicle controls) and incubate for a specified period (e.g., 24, 48, or 72

hours).

MTT Addition: Following incubation, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to

each well for a final concentration of 0.5 mg/mL.

Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified 5% CO₂ atmosphere,

allowing viable cells to reduce the yellow MTT to purple formazan crystals.

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent reagent) to

each well to dissolve the formazan crystals.

Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure

complete dissolution. Measure the absorbance at 570 nm using a microplate reader, with a

reference wavelength of 630 nm to correct for background.

Data Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated

control cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by

50%) can be calculated from the dose-response curve.
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Figure 4: Standard experimental workflow for the MTT cell viability assay.
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Western Blot for Apoptosis Markers (Bax/Bcl-2)
Western blotting allows for the detection and quantification of specific proteins, such as the pro-

apoptotic Bax and anti-apoptotic Bcl-2, to elucidate the mechanism of cell death.[14][15][16]

Cell Lysis: After treating cells with 11,13-Dihydroivalin for the desired time, wash the cells

with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and

phosphatase inhibitors.[14][17]

Protein Quantification: Determine the protein concentration of the lysates using a BCA

protein assay to ensure equal loading.[17]

SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli

buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-

PAGE) on a 4-20% gradient gel.[14]

Protein Transfer: Transfer the separated proteins from the gel onto a nitrocellulose or PVDF

membrane.[14][15] Confirm transfer efficiency using Ponceau S staining.

Blocking: Block the membrane for 1 hour at room temperature with a blocking buffer (e.g.,

5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.[14][15]

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary

antibodies specific for Bax, Bcl-2, and a loading control (e.g., β-actin), diluted according to

the manufacturer's recommendations.[14]

Secondary Antibody Incubation: Wash the membrane extensively with TBST. Incubate with

an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]

Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate to

the membrane and detect the signal using an imaging system.[14]

Analysis: Perform densitometric analysis on the protein bands to quantify the relative

expression levels of Bax and Bcl-2, normalized to the loading control. Calculate the Bax/Bcl-

2 ratio to assess the apoptotic potential.[16]

Conclusion and Future Directions
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While direct experimental data on 11,13-Dihydroivalin is currently unavailable in the public

domain, a comprehensive analysis of its parent compound, Ivalin, and other structurally related

sesquiterpene lactones provides a strong foundation for predicting its biological profile. It is

highly plausible that 11,13-Dihydroivalin possesses both anticancer and anti-inflammatory

properties. The saturation of the C11-C13 double bond may reduce its reactivity compared to

Ivalin, potentially altering its potency and target specificity, which warrants thorough

investigation.

Future research should prioritize the following:

Chemical Synthesis and Characterization: Develop and publish a robust synthetic route for

11,13-Dihydroivalin to enable its biological evaluation.

In Vitro Screening: Systematically screen the compound against a panel of cancer cell lines

and in various inflammatory assay models to confirm the hypothesized activities.

Mechanism of Action Studies: Conduct detailed molecular studies, including Western

blotting, flow cytometry, and gene expression analysis, to elucidate its precise mechanisms

of action.

Structure-Activity Relationship (SAR) Studies: Compare the potency and mechanisms of

11,13-Dihydroivalin directly with Ivalin to understand the functional role of the α-methylene-

γ-lactone moiety.

This technical guide serves as a foundational resource to stimulate and direct future research

into the therapeutic potential of 11,13-Dihydroivalin, a promising but understudied natural

product derivative.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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